2'-Chlorobiphenyl-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2'-Chlorobiphenyl-3-carboxylic acid often involves carbonylation reactions, where specific positions on the biphenyl ring are substituted, leading to the formation of the target compound. For instance, the carbonylation reaction of 2,3-dichlorobiphenyl can substitute the chlorine atom in position 3, resulting in the formation of 2-chloro-3-phenylbenzoic acid, a closely related compound. This process is influenced by steric interactions and the formation of a stable carboxyl supramolecular synthon, highlighting the importance of reaction conditions and molecular interactions in the synthesis process (Boyarskiy et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds like 2-chloro-3-phenylbenzoic acid is determined through techniques such as single crystal XRD. These analyses reveal the compound's structure, emphasizing the influence of steric interactions between substituents and the role of weak interactions involving the carbonyl oxygen atom and the chlorine atom. These findings are crucial for understanding the molecular geometry and potential reactivity sites of the compound (Boyarskiy et al., 2009).
Chemical Reactions and Properties
Carboxylic acids, including those similar to 2'-Chlorobiphenyl-3-carboxylic acid, exhibit a range of chemical behaviors, acting as reactants in various types of chemical reactions. For example, carboxylic acid additives have been shown to significantly improve yields in certain palladium-catalyzed intramolecular N-arylation reactions. This demonstrates the compound's potential reactivity and the impact of substituents on its chemical behavior (Moon & Stephens, 2013).
Scientific Research Applications
Structure Analysis : Boyarskiy et al. (2009) investigated the structure of 2-chloro-3-phenylbenzoic acid, a derivative of 2'-Chlorobiphenyl-3-carboxylic acid, using single crystal XRD. This study is important for understanding the steric interactions and weak interactions in the molecule, which are crucial for its applications in various fields (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).
Synthetic Chemistry : Hesse, Perspicace, and Kirsch (2007) described a microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, which demonstrates the potential of using similar techniques for synthesizing derivatives of 2'-Chlorobiphenyl-3-carboxylic acid (Hesse, Perspicace, & Kirsch, 2007).
Catalysis : Moon and Stephens (2013) found that carboxylic acid additives improved the yield of Pd-catalyzed intramolecular N-arylation, a process potentially applicable to 2'-Chlorobiphenyl-3-carboxylic acid derivatives (Moon & Stephens, 2013).
Bioimaging : Gui et al. (2015) developed a fluorescence turn-on chemosensor for the detection of Al(3+) in living cells, involving a carboxylic group. This research illustrates the potential application of 2'-Chlorobiphenyl-3-carboxylic acid in bioimaging and biosensing (Gui et al., 2015).
Photocatalysis : Hong, Wang, and Bush (1998) studied the photocatalytic degradation of 2-chlorobiphenyl in water, which is related to the degradation of 2'-Chlorobiphenyl-3-carboxylic acid. This has implications for environmental remediation (Hong, Wang, & Bush, 1998).
Decomposition Studies : Fang et al. (2005) investigated the decomposition of chlorobiphenyls in supercritical water, a process potentially relevant for the decomposition of 2'-Chlorobiphenyl-3-carboxylic acid in similar conditions (Fang, Xu, Smith, Arai, & Kozinski, 2005).
Chemoselective Transformations : Naruto et al. (2017) explored the catalytic transformation of carboxylic acids using rhenium complexes, which might be applicable to 2'-Chlorobiphenyl-3-carboxylic acid for producing functionalized alcohols (Naruto, Agrawal, Toda, & Saito, 2017).
Photoremovable Protecting Group : Klan, Zabadal, and Heger (2000) proposed a new photoremovable protecting group for carboxylic acids, a technique that could be applied to 2'-Chlorobiphenyl-3-carboxylic acid (Klan, Zabadal, & Heger, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEMSZNXYHULJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373886 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chlorobiphenyl-3-carboxylic acid | |
CAS RN |
168619-03-2 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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